molecular formula C20H20N2O6 B2839917 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,4-dimethoxybenzamide CAS No. 2034564-47-9

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,4-dimethoxybenzamide

Cat. No. B2839917
CAS RN: 2034564-47-9
M. Wt: 384.388
InChI Key: MZMMVNBCBGDLID-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For instance, the oxazolidine ring might undergo reactions at the nitrogen or the carbonyl group .

Scientific Research Applications

Design and Synthesis for Anti-diabetic Activity

A series of thiazolidine-2,4-diones, which include structurally similar compounds to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,4-dimethoxybenzamide, was designed and synthesized. These compounds were evaluated for their anti-diabetic activity, showing significant blood glucose and triglyceride lowering effects comparable to the standard pioglitazone. Computational studies supported their potential interaction with peroxisome proliferator-activated receptor gamma, indicating their relevance in medicinal chemistry research related to diabetes (Shrivastava et al., 2016).

Heterocyclic Compounds with CNS Depressant Activity

Research on new heterocyclic 3,4,5-trimethoxybenzamides, closely related to the structure of interest, explored their potential CNS depressant activity. This study underscores the chemical's versatility in generating derivatives for possible therapeutic applications, particularly in the context of central nervous system disorders (Parravicini et al., 1976).

Polybenzoxazine Monomers for Improved Thermal Stability

The synthesis and characterization of phenylnitrile functional benzoxazine monomers demonstrate the chemical's utility in developing materials with enhanced thermal properties. Such materials, including those derived from or related to this compound, show promising applications in advanced technologies due to their improved glass transition temperature and thermal stability (Qi et al., 2009).

Molecular Structure and Intermolecular Interactions

A study focused on N-3-hydroxyphenyl-4-methoxybenzamide, a compound with a similar structure, highlighted the significant role of intermolecular interactions in determining molecular geometry. This research provides valuable insights into how slight modifications in molecular structure can influence the physical properties of compounds, which is crucial for drug design and the development of materials with specific characteristics (Karabulut et al., 2014).

Mechanism of Action

The mechanism of action is not clear without more context. If this compound is a drug, its mechanism would depend on the biological target. For example, some similar compounds are known to inhibit certain enzymes .

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-26-14-8-9-15(17(10-14)27-2)19(24)21-16(13-6-4-3-5-7-13)11-22-18(23)12-28-20(22)25/h3-10,16H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMMVNBCBGDLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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